N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features both nitro and methoxy functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 5-nitrothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Reduction: Formation of N-(2-amino-4-nitrophenyl)-5-nitrothiophene-2-carboxamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can participate in redox reactions, influencing cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)acetamide
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-4-nitrophenyl isocyanate
Comparison: N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both nitro and methoxy groups on a thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in medicinal chemistry and materials science .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group, a nitro group, and a thiophene ring, along with a carboxamide functional group. Its unique structure contributes to its reactivity and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including:
- Escherichia coli
- Klebsiella spp.
- Shigella spp.
- Salmonella spp.
The mechanism of action involves activation by specific nitroreductases within bacterial cells, leading to bactericidal effects. The compound's ability to overcome efflux mechanisms makes it a promising candidate for further development in drug formulations aimed at treating bacterial infections.
Table 1: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 μg/mL |
Klebsiella spp. | 16 μg/mL |
Shigella spp. | 8 μg/mL |
Salmonella spp. | 16 μg/mL |
Anticancer Activity
In addition to its antibacterial properties, the compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that it exhibits significant cytotoxicity against various cancer types:
- PACA2 (pancreatic cancer cell line)
- A549 (lung carcinoma cell line)
The cytotoxicity was assessed using the MTT assay, with doxorubicin used as a positive control. The results indicated that several compounds demonstrated IC50 values indicating effective cytotoxicity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | PACA2 | 53.5 |
This compound | A549 | 34.9 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within bacterial and cancer cells. Molecular docking studies suggest that the nitro thiophene group is critical for its antibacterial activity, particularly in inhibiting the AcrB efflux pump. Additionally, the compound may alter cellular oxidative stress pathways and enzyme activities, contributing to its anticancer effects.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : In a study published in Medicinal Chemistry, the compound showed potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in overcoming antibiotic resistance.
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various derivatives of nitrophenyl compounds against pancreatic and lung cancer cell lines, demonstrating that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
- Antioxidant Activity : The compound was also evaluated for antioxidant properties through DPPH scavenging assays, showing dose-dependent inhibition comparable to ascorbic acid at certain concentrations .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6S/c1-21-9-6-7(14(17)18)2-3-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZDZUODBKUEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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